7-bromo-N-[1-(4-methoxybenzyl)-1H-pyrazol-5-yl]-4-oxo-4H-chromene-2-carboxamide
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Overview
Description
7-BROMO-N-{1-[(4-METHOXYPHENYL)METHYL]-1H-PYRAZOL-5-YL}-4-OXO-4H-CHROMENE-2-CARBOXAMIDE is a complex organic compound that has garnered interest due to its potential applications in various scientific fields. This compound features a unique structure combining a brominated chromene core with a pyrazole moiety, making it a subject of study for its chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-BROMO-N-{1-[(4-METHOXYPHENYL)METHYL]-1H-PYRAZOL-5-YL}-4-OXO-4H-CHROMENE-2-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes the initial formation of the chromene core, followed by bromination and subsequent coupling with the pyrazole derivative. The reaction conditions often require the use of catalysts, such as palladium, and solvents like dimethylformamide (DMF) to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on scalability and cost-effectiveness. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
7-BROMO-N-{1-[(4-METHOXYPHENYL)METHYL]-1H-PYRAZOL-5-YL}-4-OXO-4H-CHROMENE-2-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s biological activity.
Substitution: Halogen substitution reactions are common, where the bromine atom can be replaced with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds .
Scientific Research Applications
7-BROMO-N-{1-[(4-METHOXYPHENYL)METHYL]-1H-PYRAZOL-5-YL}-4-OXO-4H-CHROMENE-2-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 7-BROMO-N-{1-[(4-METHOXYPHENYL)METHYL]-1H-PYRAZOL-5-YL}-4-OXO-4H-CHROMENE-2-CARBOXAMIDE exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
7-Bromo-2H-benzo[b][1,4]oxazin-3(4H)-one: Another brominated compound with potential anticancer activity.
4-Bromo-3-methoxyphenol: A simpler brominated phenol derivative used in various chemical syntheses.
2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: A complex compound with potential biological activities.
Uniqueness
What sets 7-BROMO-N-{1-[(4-METHOXYPHENYL)METHYL]-1H-PYRAZOL-5-YL}-4-OXO-4H-CHROMENE-2-CARBOXAMIDE apart is its unique combination of a brominated chromene core and a pyrazole moiety. This structure provides a distinct set of chemical properties and potential biological activities that are not commonly found in other similar compounds .
Properties
Molecular Formula |
C21H16BrN3O4 |
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Molecular Weight |
454.3 g/mol |
IUPAC Name |
7-bromo-N-[2-[(4-methoxyphenyl)methyl]pyrazol-3-yl]-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C21H16BrN3O4/c1-28-15-5-2-13(3-6-15)12-25-20(8-9-23-25)24-21(27)19-11-17(26)16-7-4-14(22)10-18(16)29-19/h2-11H,12H2,1H3,(H,24,27) |
InChI Key |
HWDXPIREBRFXCB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(=CC=N2)NC(=O)C3=CC(=O)C4=C(O3)C=C(C=C4)Br |
Origin of Product |
United States |
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